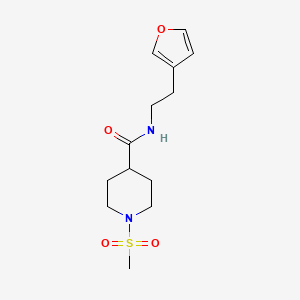
N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as FE-PEP, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that targets specific biochemical and physiological processes. FE-PEP has both advantages and limitations for lab experiments, and its future directions hold promise for further scientific advancements.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Antimicrobial Activities : Sulfonyl hydrazone scaffold and piperidine rings, related structures to N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, play crucial roles in medicinal chemistry, showcasing potential in antimicrobial activities. Compounds synthesized from related structures have been evaluated for antioxidant capacity and anticholinesterase activity, indicating potential in treating related diseases (Karaman et al., 2016).
Neuroinflammation Imaging : PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with compounds structurally similar to N-(2-(furan-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been developed as a noninvasive tool for imaging reactive microglia. This is particularly relevant for studying neuroinflammation, an underlying pathogenic feature of various neuropsychiatric disorders (Horti et al., 2019).
Organic Chemistry and Synthesis
Furan Ring Containing Organic Ligands : The synthesis and characterization of furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been explored for their chelating properties and antimicrobial activity. These compounds show promise in developing novel antimicrobial agents with different inhibition activities on bacterial growth (Patel, 2020).
Electrophilic Substitution Reactions : Studies on the acid-catalyzed transformations of similar compounds have led to the synthesis of new derivatives with potential applications in drug development and as intermediates in organic synthesis. These studies offer insights into the reactivity of furan-containing compounds and their potential in creating new pharmacologically active molecules (Stroganova et al., 2016).
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-20(17,18)15-7-3-12(4-8-15)13(16)14-6-2-11-5-9-19-10-11/h5,9-10,12H,2-4,6-8H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLVUPZGMPOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


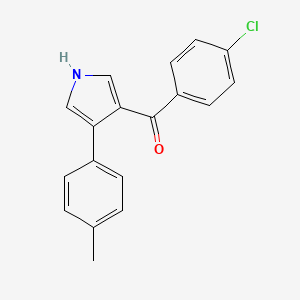
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2384129.png)
![3-(2-Methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2384130.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea](/img/structure/B2384131.png)
![2-(3,4-dimethoxyphenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2384132.png)

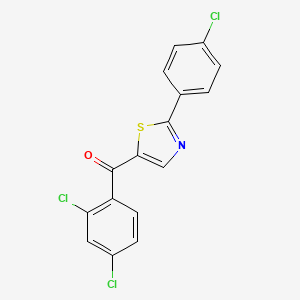
![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384142.png)
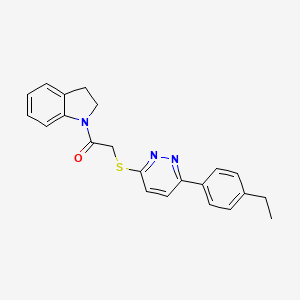
![Tert-butyl (3aR,6aS)-2-(5-chloropyrazine-2-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2384145.png)
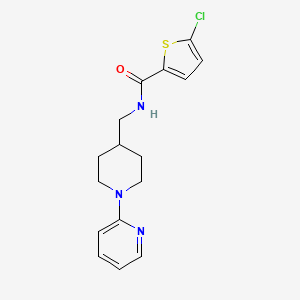
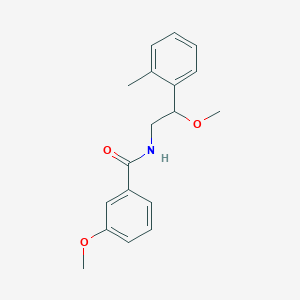
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)